tert-Butyl (3R)-3-[(2-methoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-((2-methoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butyl group, a methoxy group, and an amino group. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 3-((2-methoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butyl chloride and a suitable base.
Methoxy Group Addition: The methoxy group is added through an esterification reaction using methanol and an acid catalyst.
Amino Group Introduction: The amino group is introduced through a reductive amination reaction using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the production of ®-tert-Butyl 3-((2-methoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and bases such as sodium hydroxide.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-Butyl 3-((2-methoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((2-methoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
tert-Butyl 3-((2-methoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate: Lacks the chiral center, making it less selective in biological applications.
tert-Butyl 3-((2-hydroxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate: Contains a hydroxyl group instead of a methoxy group, altering its reactivity and biological activity.
tert-Butyl 3-((2-methoxy-2-oxoethyl)amino)piperidine-1-carboxylate: Features a piperidine ring instead of a pyrrolidine ring, affecting its steric and electronic properties.
Uniqueness: ®-tert-Butyl 3-((2-methoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate is unique due to its chiral center, which imparts stereoselectivity in its interactions with biological targets. This stereoselectivity enhances its efficacy and reduces potential side effects in pharmaceutical applications.
Properties
CAS No. |
849107-06-8 |
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Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[(2-methoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-9(8-14)13-7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
TWURHBCNFCRROK-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NCC(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)OC |
Origin of Product |
United States |
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